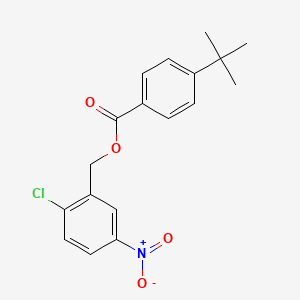

(2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate

Description

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-18(2,3)14-6-4-12(5-7-14)17(21)24-11-13-10-15(20(22)23)8-9-16(13)19/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXFDFUHAJDXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate typically involves the esterification of 2-chloro-5-nitrobenzyl alcohol with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Nucleophilic substitution: Substituted derivatives with different functional groups.

Reduction: (2-Amino-5-chlorophenyl)methyl 4-tert-butylbenzoate.

Ester hydrolysis: 2-chloro-5-nitrobenzyl alcohol and 4-tert-butylbenzoic acid.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of nitrophenyl compounds exhibit significant biological activity, including anti-cancer and anti-inflammatory properties. For instance, studies have shown that modifications on the nitrophenyl moiety can enhance the potency of drugs targeting specific pathways in cancer cells .

2. Enzyme Modulation

Research has highlighted the role of (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate in modulating enzyme activities. It has been used as a substrate or an inhibitor in studies involving carboxypeptidases and other enzymes, allowing for insights into enzyme kinetics and mechanisms . This application is particularly relevant in drug development where understanding enzyme interactions is crucial.

3. Synthesis of Functional Materials

The compound serves as an intermediate in the synthesis of functional materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced thermal stability or chemical resistance .

Industrial Applications

1. Personal Care Products

Due to its chemical stability and UV-absorbing properties, this compound is explored in the formulation of sunscreens and other personal care products. It acts as a UV filter, protecting skin from harmful radiation .

2. Agrochemicals

The compound is also being studied for its potential use in agrochemicals as a pesticide or herbicide. Its structural features may contribute to effective targeting of pests while minimizing harm to non-target organisms .

Case Studies

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate is not well-documented. its chemical structure suggests that it may interact with biological targets through its nitro and chloro groups. These functional groups can participate in redox reactions and form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate with related benzoate esters:

Key Observations :

- Steric and Electronic Effects: The tert-butyl group in the target compound and methyl 4-tert-butylbenzoate enhances steric hindrance compared to methoxy or amino-substituted analogs. This may reduce reactivity in nucleophilic substitutions but improve thermal stability .

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro and chloro groups in the target compound contrast with the electron-donating methoxy and amino groups in analogs. This difference likely increases electrophilicity, making the target compound more reactive in electrophilic aromatic substitution or reduction reactions .

Physical Properties and Commercial Availability

Biological Activity

(2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate is an organic compound with a complex structure that includes a chlorinated phenyl group, a nitro group, and a tert-butyl substituent. Its molecular formula is CHClNO. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

The compound's structure allows it to participate in various chemical reactions, including:

- Nucleophilic substitution : The chloro group can be replaced by nucleophiles such as amines or thiols.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Ester hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

The mechanism of action for this compound is not extensively documented. However, its functional groups suggest potential interactions with biological targets through redox reactions and covalent bonding with nucleophilic sites in biomolecules. This interaction may lead to various biological effects, including antibacterial and antifungal activities, which are often associated with compounds containing nitro and chloro groups.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. The presence of the nitro and chloro substituents is correlated with various pharmacological effects:

- Antibacterial Activity : Studies have shown that similar compounds can inhibit the growth of bacterial strains, suggesting potential applications in treating infections.

- Antifungal Activity : The compound may also demonstrate antifungal properties, making it relevant for agricultural applications as a fungicide.

Case Studies and Research Findings

- Antibacterial Properties : A study evaluating the antibacterial efficacy of nitro-substituted benzoates revealed that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined, providing insights into their potential therapeutic uses.

- Toxicological Assessment : In toxicity studies involving repeated doses, no significant adverse effects were observed at lower concentrations. However, higher doses indicated potential hepatotoxicity, necessitating further investigation into the compound's safety profile .

- Pharmacokinetic Studies : Research on related compounds has demonstrated favorable pharmacokinetic profiles, including good absorption and distribution characteristics in biological systems. These findings suggest that this compound may possess similar favorable properties conducive to therapeutic development .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key synthetic steps and purification strategies for (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate?

Methodological Answer:

- Synthesis Pathway:

- Esterification: React 4-tert-butylbenzoic acid with methanol under acidic conditions (e.g., H₂SO₄) to form methyl 4-tert-butylbenzoate .

- Nitration and Chlorination: Introduce nitro and chloro groups via electrophilic aromatic substitution. Nitration typically uses HNO₃/H₂SO₄, while chlorination may employ Cl₂/FeCl₃ or SOCl₂ in benzene .

- Purification:

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to confirm ester linkage, tert-butyl group (δ ~1.3 ppm for C(CH₃)₃), and aromatic substitution patterns.

- 19F NMR (if fluorinated analogs are synthesized) .

- Infrared (IR) Spectroscopy:

- Ester C=O stretch (~1720 cm⁻¹), nitro group asymmetric stretching (~1520 cm⁻¹) .

- Mass Spectrometry (MS):

- High-resolution MS to verify molecular ion (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group).

Advanced: How do steric effects of the tert-butyl group influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Steric Hindrance: The bulky tert-butyl group at the para position reduces accessibility to the nitro/chloro-substituted ring, slowing NAS reactions.

- Comparative Studies:

- Synthesize analogs (e.g., replacing tert-butyl with methyl or hydrogen) and compare reaction rates with nucleophiles (e.g., amines or thiols).

- Kinetic data (e.g., Arrhenius plots) can quantify steric effects .

- Computational Modeling:

Advanced: How to address contradictory data in reaction yields when varying nitro group positions?

Methodological Answer:

- Controlled Experiments:

- Synthesize isomers (e.g., 2-nitro vs. 5-nitro derivatives) under identical conditions.

- Monitor reaction progress via TLC or in-situ IR to identify intermediates.

- Electronic Effects Analysis:

- Side-Reaction Screening:

- Employ LC-MS to detect byproducts (e.g., dehalogenation or ester hydrolysis) that may reduce yield .

Methodological: How to design a multi-step synthesis protocol for derivatives with enhanced bioactivity?

Methodological Answer:

- Stepwise Planning:

- Parallel Synthesis:

- Use combinatorial chemistry to generate a library of analogs.

- Screen for biological activity (e.g., enzyme inhibition assays) .

- Quality Control:

- Validate purity at each step via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What strategies stabilize this compound against hydrolysis in aqueous environments?

Methodological Answer:

- Protective Group Chemistry:

- Formulation Studies:

- Encapsulate in liposomes or cyclodextrins to shield the ester bond.

- pH Optimization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.